

# Application Notes and Protocols: AZD3965 for Radiosensitization in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025



## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of **AZD3965** as a radiosensitizing agent. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing experiments to evaluate the combination of **AZD3965** and radiation therapy.

## Introduction

AZD3965 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1).[1] MCT1 is crucial for the transport of lactate across the cell membrane. In the tumor microenvironment, highly glycolytic cancer cells export lactate via MCT1, which can then be taken up by other cancer cells as a fuel source.[2][3] Inhibition of MCT1 by AZD3965 disrupts this lactate shuttle, leading to increased intracellular lactate, altered tumor metabolism, and subsequent radiosensitization.[2][3][4] Preclinical studies have demonstrated that combining AZD3965 with radiotherapy significantly enhances the anti-tumor effects compared to either treatment alone.[2][3][5]

# Data Presentation In Vitro Efficacy of AZD3965



| Cell Line | Cancer Type               | AZD3965<br>Concentration | Key Findings                                                              | Reference |
|-----------|---------------------------|--------------------------|---------------------------------------------------------------------------|-----------|
| DMS114    | Small Cell Lung<br>Cancer | 100 nmol/L               | Significantly reduced lactate uptake.                                     | [2]       |
| HGC27     | Gastric Cancer            | 100 nmol/L               | Significantly reduced lactate uptake and increased intracellular lactate. | [2]       |
| H526      | Small Cell Lung<br>Cancer | 100 nmol/L               | Increased intracellular lactate and decreased extracellular lactate.      | [2]       |
| Raji      | Burkitt's<br>Lymphoma     | 5.12 nM (IC50)           | Inhibited lactate efflux.                                                 | [6]       |

# In Vivo Efficacy of AZD3965 in Combination with Radiotherapy



| Xenograft<br>Model | Cancer<br>Type                   | AZD3965<br>Dosage                  | Radiation<br>Regimen        | Key<br>Findings                                                                                                                    | Reference |
|--------------------|----------------------------------|------------------------------------|-----------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| H526               | Small Cell<br>Lung Cancer        | 100 mg/kg,<br>p.o.                 | 2 Gy/fraction<br>for 3 days | Combination therapy resulted in a significantly greater therapeutic effect and tumor growth inhibition than either modality alone. | [2][3][7] |
| COR-L103           | Non-Small<br>Cell Lung<br>Cancer | 100 mg/kg,<br>p.o.                 | Not specified               | Reduced<br>tumor growth<br>and<br>increased<br>intratumor<br>lactate.                                                              | [1]       |
| Raji               | Burkitt's<br>Lymphoma            | 100 mg/kg,<br>p.o., twice<br>daily | Not<br>applicable           | 85% tumor growth inhibition compared to vehicle control.                                                                           | [6]       |

## Signaling Pathways and Experimental Workflows AZD3965 Mechanism of Action in Radiosensitization





Click to download full resolution via product page

Caption: Mechanism of AZD3965-induced radiosensitization.

## In Vitro Experimental Workflow for Assessing Radiosensitization





Click to download full resolution via product page

Caption: Workflow for in vitro radiosensitization studies.

## In Vivo Experimental Workflow for Combination Therapy





Click to download full resolution via product page

Caption: Workflow for in vivo combination therapy studies.

# Experimental Protocols Protocol 1: In Vitro Lactate Uptake Assay

Objective: To determine the effect of AZD3965 on lactate uptake in cancer cells.

### Materials:

Cancer cell lines (e.g., DMS114, HGC27)



| • | Com | plete | cell | culture | medium |
|---|-----|-------|------|---------|--------|
|---|-----|-------|------|---------|--------|

- AZD3965
- [14C]-Lactate
- Phosphate-buffered saline (PBS)
- Scintillation fluid
- Scintillation counter

### Procedure:

- Seed cells in 24-well plates and allow them to adhere overnight.
- The following day, treat the cells with the desired concentration of **AZD3965** (e.g., 100 nmol/L) or vehicle control for 24 hours.[2]
- After the incubation period, wash the cells with PBS.
- Add medium containing [14C]-Lactate to each well and incubate for a specified time (e.g., 30 minutes).
- To stop the uptake, wash the cells rapidly with ice-cold PBS.
- Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
- Normalize the counts to the protein content of each well.

## Protocol 2: In Vivo Xenograft Study for Combination Therapy

Objective: To evaluate the efficacy of **AZD3965** in combination with radiation on tumor growth in a xenograft model.

### Materials:



- Immunocompromised mice (e.g., SCID or NSG)
- Cancer cell line for xenograft (e.g., H526)
- Matrigel (optional)
- AZD3965 formulated for oral gavage
- Radiation source (e.g., X-ray irradiator)
- Calipers for tumor measurement

### Procedure:

- Subcutaneously inject cancer cells (e.g., 5 x 10<sup>6</sup> H526 cells) into the flank of each mouse.
- Allow the tumors to grow to a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomize the mice into four treatment groups:
  - Vehicle control
  - AZD3965 alone (e.g., 100 mg/kg, daily oral gavage)[1]
  - Radiation alone (e.g., 2 Gy/fraction for 3 consecutive days)[7]
  - AZD3965 in combination with radiation
- For the combination group, administer AZD3965 for a specified period before and during the course of radiation.
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight of the mice as a measure of toxicity.
- Continue the experiment until the tumors in the control group reach the predetermined endpoint size.



## Protocol 3: Measurement of Intracellular and Extracellular Lactate

Objective: To quantify the effect of AZD3965 on lactate levels in vitro.

#### Materials:

- Cancer cell lines (e.g., H526, HGC27, DMS114)
- Complete cell culture medium
- AZD3965
- · Lactate assay kit
- Spectrophotometer

#### Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat cells with AZD3965 (e.g., 100 nmol/L) or vehicle for 24 hours under normoxic, hypoxic, or anoxic conditions.[2]
- Extracellular Lactate: Collect the cell culture medium.
- Intracellular Lactate: Wash the cells with PBS and then lyse the cells.
- Use a commercially available lactate assay kit to measure the lactate concentration in the collected medium and cell lysates according to the manufacturer's instructions.
- Read the absorbance on a spectrophotometer.
- Normalize the intracellular lactate levels to the protein concentration of the cell lysate.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. oncotarget.com [oncotarget.com]
- 7. In Vivo Anticancer Activity of AZD3965: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: AZD3965 for Radiosensitization in Preclinical Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666217#azd3965-for-radiosensitization-in-preclinical-models]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com